2-Mercapto-1-phenylethanone

Descripción general

Descripción

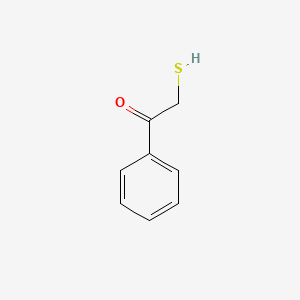

2-Mercapto-1-phenylethanone is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a thiol group (-SH) and a ketone group (C=O) attached to a phenyl ring. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Mercapto-1-phenylethanone can be synthesized through several methods. One common synthetic route involves the reaction of acetylthioacetophenone with sodium methoxide in methanol at room temperature (25°C) for 30 minutes . This method yields a high purity product and is widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of hydrogen sulfide gas and ethylene oxide under controlled pressure and temperature conditions. This method ensures a high yield and is suitable for large-scale production .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiol Group

The thiol group participates in nucleophilic substitution reactions, forming thioethers or disulfides.

-

Reaction with Alkyl Halides :

Under basic conditions (e.g., K₂CO₃/EtOH), 2-mercapto-1-phenylethanone reacts with alkyl halides (R-X) to yield thioethers (R-S-C₆H₄-COCH₃). For example, treatment with methyl iodide produces methylthio derivatives .

Conditions : Room temperature, 20–30 min. -

Disulfide Formation :

Oxidation with iodine (I₂) or H₂O₂ generates disulfides, such as bis(2-phenylethanone) disulfide .

Oxidation

-

Thiol to Disulfide :

As above, oxidation with mild agents (e.g., H₂O₂) converts the -SH group to -S-S-. -

Ketone Stability :

The ketone group remains intact under typical thiol oxidation conditions.

Reduction

-

Ketone to Alcohol :

Reduction with NaBH₄ selectively converts the ketone to a secondary alcohol (2-mercapto-1-phenylethanol) without affecting the thiol group.

Yield : ~85% (reported in PubChem data) .

Electrophilic Trifluoromethylthiolation

This compound undergoes electrophilic substitution with trifluoromethylthiolating reagents.

-

Reagent : Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) in the presence of BF₃·Et₂O .

-

Product : α-Trifluoromethyldisulfido ketone (CF₃-S-S-C₆H₄-COCH₃).

Sn-Catalyzed Annulation with Activated Alkenes

In the presence of tin(II) octanoate [Sn(Oct)₂·2MeOH], this compound reacts with electron-deficient alkenes (e.g., acrylates) to form sulfur heterocycles .

| Alkene | Product | Yield | Conditions |

|---|---|---|---|

| Methyl acrylate | Dihydrothiophene derivative | 72% | 80°C, 12 h |

| Ethyl vinyl ketone | Thiolane | 65% | 100°C, 24 h |

Photocatalytic Oxidative Radical Addition

Under visible-light irradiation with a Ru(bpy)₃²⁺ catalyst, the compound participates in desulfurization-driven radical additions with α-halogenated alkenes to form 1,4-dicarbonyl compounds .

Example : Reaction with α-bromostyrene yields 1-phenyl-4-(phenylsulfonyl)butane-1,4-dione (83% yield) .

Brønsted-Base-Catalyzed Cascade Reactions

In asymmetric synthesis, cinchonidine-derived catalysts enable remote cascade reactions with 2,4-dienones to form chiral tetrahydrothiophenes .

-

Substrate : 2,4-Dienones (e.g., cyclohexenone derivatives).

-

Product : (2S,3S,4S)-Methyl 4-hydroxy-3-(3-oxocyclohex-1-en-1-yl)-4-phenyltetrahydrothiophene-2-carboxylate (51% yield) .

Enzymatic H₂S Generation

In biochemical contexts, this compound derivatives act as substrates for 3-mercaptopyruvate sulfurtransferase (3-MST), generating H₂S and persulfides (e.g., glutathione persulfide) .

| Derivative | Enzyme | Cellular Effect | H₂S Yield |

|---|---|---|---|

| α-Mercapto-nabumetone | 3-MST | Antioxidant response activation | ~95% |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Mercapto-1-phenylethanone serves as a crucial building block in organic synthesis. It is utilized in the synthesis of various compounds due to its ability to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Reactions and Mechanisms

- Oxidation : The thiol group can be oxidized to form disulfides.

- Reduction : The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride.

- Nucleophilic Substitution : The thiol group can engage in nucleophilic substitution reactions with alkyl halides under basic conditions.

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This capability is essential for protecting cells from damage caused by reactive oxygen species (ROS), thus contributing to cellular health.

Antimicrobial Activity

In vitro studies have shown that this compound possesses moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. It also demonstrates significant antifungal activity against strains such as Candida albicans, indicating its potential as an antimicrobial agent.

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties, particularly as an antioxidant and antimicrobial agent. Its reactivity allows it to interact with various biological molecules, influencing their function and activity. This has implications for drug development, particularly in the synthesis of:

- Antitumor Agents : Used in developing compounds targeting cancer cells.

- Antiviral Compounds : Serves as a precursor for inhibitors of viral enzymes.

- Antimicrobial Agents : Involved in synthesizing derivatives with enhanced antimicrobial properties.

Industrial Applications

This compound finds utility in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique functional groups make it suitable for various industrial applications where specific reactivity is required.

Case Studies and Research Findings

- Synthesis of Antitumor Agents : Research has demonstrated the use of this compound in synthesizing compounds that selectively target cancer cells. For instance, derivatives synthesized from this compound have shown promising results in preclinical trials.

- Antimicrobial Efficacy Studies : Various studies have evaluated the antimicrobial properties of this compound against a range of pathogens. Results indicate that modifications to its structure can enhance its efficacy against resistant strains of bacteria.

- Oxidative Stress Mitigation : Studies focusing on the antioxidant properties of this compound reveal its potential role in protecting cellular components from oxidative damage, suggesting applications in formulations aimed at enhancing cellular resilience.

Mecanismo De Acción

The mechanism of action of 2-Mercapto-1-phenylethanone involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to interact with enzymes, proteins, and other biological molecules, influencing their function and activity. The ketone group also plays a role in its reactivity, enabling it to participate in redox reactions and other chemical processes .

Comparación Con Compuestos Similares

Similar Compounds

2-Mercaptoethanol: Similar in structure but lacks the phenyl ring.

1-Phenylethanone: Contains a ketone group but lacks the thiol group.

Thiophenol: Contains a thiol group but lacks the ketone group.

Uniqueness

2-Mercapto-1-phenylethanone is unique due to the presence of both a thiol and a ketone group attached to a phenyl ring. This combination of functional groups provides it with distinct reactivity and versatility in various chemical and biological applications .

Actividad Biológica

Chemical Structure and Properties

2-Mercapto-1-phenylethanone, also known as phenacyl mercaptan, is an organosulfur compound with the molecular formula and a molecular weight of approximately 152.22 g/mol. The compound features a thiol group (-SH) adjacent to a carbonyl group (C=O) and a phenyl ring, which contributes to its unique reactivity profile. This structure allows for various chemical interactions, particularly involving nucleophilic sites due to the sulfur atom and the carbonyl functionality.

Biological Activity

Research indicates that this compound exhibits several notable biological activities, including antioxidant , antimicrobial , and potential antiviral properties . Below are detailed findings regarding its biological applications:

Antioxidant Properties

This compound has shown potential as an antioxidant, which may help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), thereby contributing to overall cellular health.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antifungal activity against strains such as Candida albicans.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Salmonella typhimurium | Good |

| Candida albicans | Very Good |

These results suggest that compounds derived from this compound could serve as effective alternatives or adjuncts to traditional antibiotics .

Antiviral Potential

Research has indicated that derivatives of this compound may possess antiviral properties. For example, compounds synthesized from this precursor have shown inhibitory effects on certain viral enzymes, suggesting a potential role in the development of antiviral agents.

Case Studies

Several studies have focused on the synthesis of biologically active derivatives of this compound:

- Synthesis of Antimicrobial Derivatives : A study synthesized various thioether derivatives from this compound and evaluated their antimicrobial properties. The results indicated that certain substitutions enhanced antibacterial efficacy against specific strains, particularly when halogenated aryl groups were introduced .

- Antiviral Activity Assessment : Another research effort explored the antiviral activity of triazole derivatives synthesized from this compound. These derivatives exhibited significant inhibition of viral replication in vitro, highlighting their potential as therapeutic agents against viral infections.

Applications in Drug Development

In pharmacology, this compound serves as a precursor for synthesizing various drugs with antitumor and antiviral activities. Its ability to act as a sulfur donor in condensation reactions facilitates the construction of complex organic frameworks necessary for drug development.

Table 2: Applications in Drug Synthesis

| Application Area | Description |

|---|---|

| Antitumor Agents | Used in the synthesis of compounds targeting cancer cells. |

| Antiviral Compounds | Precursor for developing inhibitors of viral enzymes. |

| Antimicrobial Agents | Synthesis of derivatives with enhanced antimicrobial properties. |

Propiedades

IUPAC Name |

1-phenyl-2-sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYFBIOUBFTQJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454168 | |

| Record name | 2-mercapto-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-02-4 | |

| Record name | 2-mercapto-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.